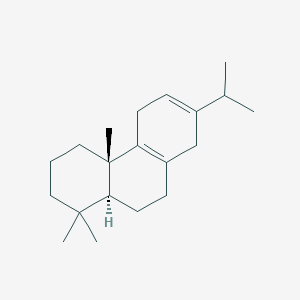

Miltiradiene

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H32 |

|---|---|

Molecular Weight |

272.5 g/mol |

IUPAC Name |

(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-1,4,5,6,7,8a,9,10-octahydrophenanthrene |

InChI |

InChI=1S/C20H32/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h7,14,18H,6,8-13H2,1-5H3/t18-,20+/m0/s1 |

InChI Key |

BGVUIJDZTQIJIO-AZUAARDMSA-N |

Isomeric SMILES |

CC(C)C1=CCC2=C(C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C |

Canonical SMILES |

CC(C)C1=CCC2=C(C1)CCC3C2(CCCC3(C)C)C |

Synonyms |

miltiradiene |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Miltiradiene Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the miltiradiene biosynthesis pathway, a critical route to the production of valuable bioactive compounds such as tanshinones. This document details the core enzymatic steps, regulatory mechanisms, and experimental protocols essential for researchers in metabolic engineering and drug development.

Introduction to this compound and its Significance

This compound is a key diterpenoid intermediate in the biosynthesis of a wide array of pharmacologically active natural products, including the tanshinones found in the medicinal plant Salvia miltiorrhiza (Danshen).[1][2] Tanshinones are well-documented for their potent therapeutic properties, making the elucidation and engineering of their biosynthetic pathway a significant area of research for ensuring a sustainable supply of these valuable compounds.[2][3]

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[4] In the context of tanshinone biosynthesis in S. miltiorrhiza, the MEP pathway is considered the primary source of precursors.[5]

The core of the this compound biosynthesis pathway involves the following key steps:

-

Geranylgeranyl Diphosphate (GGPP) Synthesis: IPP and DMAPP are converted to the C20 precursor, geranylgeranyl diphosphate (GGPP), by GGPP synthase (GGPPS).[4]

-

Formation of (+)-Copalyl Diphosphate ((+)-CPP): The class II diterpene synthase, copalyl diphosphate synthase (CPS), specifically SmCPS1 in S. miltiorrhiza, catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[4][6] This enzyme contains a characteristic DxDD motif.[7]

-

This compound Synthesis: The class I diterpene synthase, kaurene synthase-like (KSL), in S. miltiorrhiza this is SmKSL1, facilitates the ionization-initiated cyclization and rearrangement of (+)-CPP to produce the tricyclic diterpene, this compound.[4][6] This class of enzymes possesses a conserved DDxxD motif.[7]

-

Downstream Modifications: Following its synthesis, this compound is transported to the cytoplasm where it undergoes a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs), such as CYP76AH1 and CYP76AH3, to produce a variety of tanshinones.[4][6]

Below is a diagram illustrating the core this compound biosynthesis pathway.

Quantitative Data on this compound and Tanshinone Production

Significant efforts have been made to engineer various host organisms for the heterologous production of this compound and its derivatives. The following tables summarize key quantitative data from these studies.

Table 1: this compound Production in Engineered Yeast (Saccharomyces cerevisiae)

| Engineering Strategy | Titer (mg/L) | Reference |

| Introduction of SmCPS and SmKSL genes | 4.2 | [3] |

| Overexpression of ERG20-BTS1 and SaGGPS | 28.2 | [3] |

| Combinatorial overexpression of tHMGR-upc2.1 and ERG20-BTS1-SaGGPS | 61.8 | [3] |

| Fed-batch fermentation | 488 | [3] |

| Modular pathway engineering (MOPE) with diploid strain in 15-L bioreactor | 365 | [8] |

| Comprehensive engineering strategies in a 5-L bioreactor | 3500 | [9] |

| Strengthening mevalonate pathway and enzyme engineering in a 5-L bioreactor | 6400 | [10] |

Table 2: this compound Production in Engineered Nicotiana benthamiana

| Engineering Strategy | Titer (mg/g·FW) | Reference |

| Cytoplasmic engineering strategy | 0.23 | [1] |

| Cytoplasmic engineering with overexpression of SmHMGR | 0.74 | [1][4] |

Table 3: Tanshinone Content in Salvia Species

| Compound | Species | Content (%) | Reference |

| Tanshinone IIA | S. trijuga | 0.685 | [11] |

| Cryptotanshinone | S. przewalskii | 0.203 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the elucidation and engineering of the this compound biosynthesis pathway.

Heterologous Expression in Nicotiana benthamiana via Agroinfiltration

This protocol is essential for the rapid functional characterization of pathway genes in a plant system.

Objective: To transiently express this compound biosynthesis genes in N. benthamiana leaves for functional analysis.

Materials:

-

Agrobacterium tumefaciens (strain GV3101) carrying the expression vectors with genes of interest (e.g., SmCPS1, SmKSL1) and a silencing suppressor (e.g., p19).[9]

-

Nicotiana benthamiana plants (3-6 weeks old).[7]

-

YEP or LB medium with appropriate antibiotics (e.g., rifampicin, kanamycin).[1][10]

-

Infiltration medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.[9]

-

Needleless syringes (1 mL).

Procedure:

-

Agrobacterium Culture:

-

Inoculate a single colony of A. tumefaciens harboring the desired plasmid into 5 mL of YEP/LB medium with appropriate antibiotics.

-

Grow overnight at 28°C with shaking (250-300 rpm).[1]

-

-

Preparation of Infiltration Suspension:

-

Measure the optical density at 600 nm (OD₆₀₀) of the overnight culture.

-

Pellet the bacterial cells by centrifugation (e.g., 4000 rpm for 10 min).[7]

-

Resuspend the pellet in the infiltration medium to a final OD₆₀₀ of 0.2-0.5 for each construct.[1] Include the p19 silencing suppressor at an OD₆₀₀ of 0.1-0.3.[9]

-

Incubate the suspension at room temperature for 2-3 hours in the dark.

-

-

Infiltration:

-

Incubation and Analysis:

-

Incubate the plants for 2-6 days under normal growth conditions.[9]

-

Harvest the infiltrated leaf tissue for metabolite extraction and analysis (e.g., GC-MS).

-

Below is a workflow diagram for the agroinfiltration process.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Objective: To quantify the amount of this compound produced in a biological sample.

Materials:

-

Plant or yeast tissue expressing this compound biosynthesis genes.

-

Organic solvent for extraction (e.g., ethyl acetate, hexane).[12]

-

Anhydrous sodium sulfate (B86663).

-

GC-MS system equipped with a suitable column (e.g., DB-5).[12]

-

This compound standard.

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize the biological sample (e.g., leaf tissue, yeast pellet) and extract with an appropriate organic solvent.

-

Dry the organic extract over anhydrous sodium sulfate and concentrate under a stream of nitrogen.

-

Resuspend the dried extract in a known volume of solvent for analysis.

-

-

GC-MS Analysis:

-

Injector Temperature: 250-300°C.

-

Column: A non-polar column such as a DB-5 is suitable.

-

Oven Temperature Program: Start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 290°C) to separate the compounds. A typical program might be: hold at 50°C for 2 min, ramp to 220°C at 10-30°C/min, then ramp to 290°C at 60°C/min and hold for 8 min.[13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operate in full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.[13] The characteristic mass-to-charge ratio (m/z) ions for this compound should be monitored.

-

-

Quantification:

-

Prepare a calibration curve using a this compound standard of known concentrations.

-

Quantify the this compound in the samples by comparing the peak area to the calibration curve.

-

Below is a logical diagram for the GC-MS analysis workflow.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the transcript levels of the genes involved in the this compound biosynthesis pathway.

Objective: To quantify the expression levels of genes such as SmCPS1 and SmKSL1.

Materials:

-

Plant tissue (e.g., roots, leaves of S. miltiorrhiza).

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green Master Mix.

-

qRT-PCR instrument.

-

Gene-specific primers.

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

qRT-PCR:

-

Prepare the reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene (e.g., SmCPS1, SmKSL1) and a reference gene (e.g., Actin, Ubiquitin), and cDNA template.

-

Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

Table 4: Example Primers for qRT-PCR of this compound Biosynthesis Genes

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| SmCPS1 | (Sequence to be designed based on specific gene accession) | (Sequence to be designed based on specific gene accession) |

| SmKSL1 | (Sequence to be designed based on specific gene accession) | (Sequence to be designed based on specific gene accession) |

| Actin (Reference) | TCGTGGATGAGTCGGCAAT | TGAGTATCTGAGTTCCCT |

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of this compound and downstream tanshinones is tightly regulated at the transcriptional level. Several families of transcription factors have been identified to play crucial roles in modulating the expression of key pathway genes.

-

WRKY Transcription Factors: SmWRKY1 and SmWRKY2 have been shown to positively regulate tanshinone biosynthesis by activating the expression of genes in the MEP pathway and SmCPS, respectively.[15][17]

-

bHLH Transcription Factors: Members of the basic helix-loop-helix family are also implicated in the regulation of this pathway.

-

AP2/ERF Transcription Factors: The ethylene (B1197577) response factor SmERF6 has been found to co-regulate the transcription of SmCPS1 and SmKSL1.[18]

Understanding these regulatory networks is crucial for developing strategies to enhance the production of this compound and its derivatives through metabolic engineering.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway has paved the way for the metabolic engineering of microorganisms and plants to produce valuable tanshinones. While significant progress has been made in achieving high titers of this compound in heterologous hosts, further research is needed to fully characterize the downstream oxidative enzymes and their regulatory networks. Future efforts will likely focus on the discovery and engineering of more efficient enzymes, the optimization of precursor supply, and the fine-tuning of regulatory elements to create robust and high-yielding production platforms for these important medicinal compounds.

References

- 1. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 8. Modular pathway engineering of diterpenoid synthases and the mevalonic acid pathway for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. patharkar.com [patharkar.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uoguelph.ca [uoguelph.ca]

- 13. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Transcriptome Analysis of Salvia miltiorrhiza under Drought Stress [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

The Role of Miltiradiene in Tanshinone Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanshinones, the lipophilic abietane-type norditerpenoid naphthoquinones from the medicinal herb Salvia miltiorrhiza (Danshen), are renowned for their extensive pharmacological properties, particularly in the treatment of cardiovascular diseases. The biosynthesis of these complex molecules is a multi-step enzymatic process in which the diterpene olefin, miltiradiene, serves as the pivotal hydrocarbon scaffold. This technical guide provides an in-depth examination of the formation and subsequent modification of this compound, detailing the key enzymes, regulatory networks, and experimental methodologies used to elucidate this critical branch of specialized plant metabolism.

Introduction to the Tanshinone Biosynthetic Pathway

The biosynthesis of tanshinones originates from the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be broadly divided into two major stages:

-

Formation of the Abietane (B96969) Skeleton: The cyclization of the linear GGPP molecule into the tricyclic this compound structure.

-

Modification and Diversification: A series of extensive oxidative reactions on the this compound core, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), leading to the vast array of tanshinone compounds.

This compound is the first committed intermediate that defines the characteristic abietane scaffold of tanshinones. Its formation and subsequent conversion are tightly regulated and represent key control points in the overall pathway.

The Central Role of this compound

This compound is the molecular cornerstone from which the structural diversity of tanshinones is generated. The pathway begins in the plastids, where GGPP is synthesized via the methylerythritol 4-phosphate (MEP) pathway. Two sequential, monofunctional diterpene synthases (diTPSs) then catalyze the intricate cyclization cascade.[1][2][3]

-

SmCPS1 (Copalyl Diphosphate Synthase 1): This class II diTPS protonates the terminal olefin of GGPP to initiate a bicyclization reaction, forming (+)-copalyl diphosphate ((+)-CPP).[3]

-

SmKSL1 (Kaurene Synthase-Like 1): As a class I diTPS, SmKSL1 facilitates the ionization of the diphosphate group from (+)-CPP and orchestrates a subsequent cyclization and rearrangement to produce the final tricyclic olefin, this compound.[3]

Stable-isotope labeling experiments have definitively confirmed that this compound is the direct precursor to downstream intermediates in the tanshinone pathway.[1]

Enzymatic Conversion of this compound: The Cytochrome P450 Cascade

Once formed, this compound undergoes a series of oxidative modifications, primarily mediated by a cascade of cytochrome P450 enzymes located on the endoplasmic reticulum. These modifications are crucial for the bioactivity of the final tanshinone compounds.

3.1. Formation of Ferruginol (B158077): The Gateway Reaction

The first and most critical oxidative step is the conversion of this compound to ferruginol. This reaction is catalyzed by CYP76AH1 , a this compound oxidase.[1] This enzyme performs a unique four-electron oxidation cascade that involves both aromatization of the C-ring and hydroxylation at the C-12 position.[1] The formation of ferruginol is a pivotal step, as it introduces the phenolic group characteristic of many bioactive diterpenoids.[1]

3.2. Bifurcation and Further Diversification

Following the synthesis of ferruginol, the pathway branches out, leading to a variety of tanshinones. This diversification is driven by the promiscuity and sequential action of other CYP enzymes.[4]

-

CYP76AH3: This enzyme is capable of oxidizing ferruginol at two different carbon centers.[4]

-

CYP76AK1: This P450 acts sequentially after CYP76AH3, hydroxylating intermediates at the C-20 position.[4]

The combined and sequential actions of these CYPs create a bifurcating pathway that leads to intermediates like 11,20-dihydroxy ferruginol and 11,20-dihydroxy sugiol, which are precursors to the final tanshinone structures such as cryptotanshinone (B1669641) and tanshinone IIA.[3][4]

Quantitative Data Summary

The elucidation of the tanshinone pathway has been greatly advanced by heterologous expression of the biosynthetic genes in microbial chassis, allowing for the quantification of enzyme products and optimization of yields.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | K_M_ (µM) | k_cat_ (s⁻¹) | Reference(s) |

| CYP76AH1 | This compound | 13 ± 3 | N/A | [5] |

| SmCPS1 | GGPP | N/A | N/A | Data not available |

| SmKSL1 | (+)-CPP | N/A | N/A | Data not available |

N/A: Data not available in the cited literature.

Table 2: Production of this compound and Ferruginol in Engineered Microbes

| Product | Host Organism | System | Titer | Reference(s) |

| This compound | S. cerevisiae | 15 L Bioreactor | 365 mg/L | [3] |

| This compound | S. cerevisiae | Shake Flask | 488 mg/L | [3] |

| Ferruginol | S. cerevisiae | Shake Flask | 10.5 mg/L | [1][3] |

Table 3: Impact of Gene Regulation on Tanshinone Production

| Gene Modification | System | Effect on Tanshinone Content | Reference(s) |

| Down-regulation of SmJAZ3 (repressor) | S. miltiorrhiza Hairy Roots | 2.48-fold increase | [4] |

| Down-regulation of SmJAZ9 (repressor) | S. miltiorrhiza Hairy Roots | 1.35-fold increase | [4] |

Experimental Protocols

5.1. Protocol for In Vitro Assay of CYP76AH1 (this compound Oxidase)

This protocol is adapted from methodologies used for characterizing CYP450s involved in tanshinone biosynthesis.[6]

-

Microsome Preparation:

-

Express CYP76AH1 and a suitable cytochrome P450 reductase (e.g., AtCPR1 from Arabidopsis thaliana) in Saccharomyces cerevisiae (e.g., strain WAT11U).

-

Harvest yeast cells by centrifugation (e.g., 8,000 rpm, 10 min, 4°C).

-

Wash the cell pellet with ice-cold 1x PBS.

-

Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, with protease inhibitors and 1 mM DTT added fresh).

-

Lyse cells by mechanical disruption, such as vortexing with an equal volume of acid-washed glass beads (0.5 mm) in short bursts (e.g., 1 min vortex, 1 min on ice, repeated 10-12 times).

-

Perform differential centrifugation: first, centrifuge at 10,000 x g for 10 min at 4°C to pellet cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 140,000 x g for 2.5 hours at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% v/v glycerol) to a desired protein concentration.

-

-

Enzyme Assay:

-

Prepare a 500 µL reaction mixture in a glass vial containing:

-

90 mM Tris-HCl buffer (pH 7.5)

-

500 µg of microsomal protein

-

100 µM this compound (dissolved in a suitable solvent like DMSO or supplied from an engineered microbial source)

-

-

Pre-incubate the mixture for 5 minutes at the reaction temperature.

-

Initiate the reaction by adding 1 mM NADPH.

-

Incubate at 28°C for 3 hours with shaking.

-

Terminate the reaction by adding an equal volume (500 µL) of ethyl acetate (B1210297) and vortexing thoroughly.

-

-

Product Analysis:

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Repeat the extraction twice more. Pool the ethyl acetate fractions.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the dried residue in a known volume of hexane (B92381) or ethyl acetate.

-

Analyze the product (ferruginol) by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification against an authentic standard.

-

5.2. Protocol for HPLC Quantification of Tanshinones

This is a general protocol for the analysis of major tanshinones from plant extracts or culture media.

-

Sample Preparation:

-

Extract dried, powdered plant material or lyophilized culture medium with a suitable solvent (e.g., methanol (B129727) or ethyl acetate), often aided by ultrasonication.

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water, often with a small amount of acid like phosphoric acid or acetic acid (e.g., 0.2%) (Solvent A).

-

Gradient Example: Start with 60-85% Solvent B, increasing over 25-30 minutes to elute all compounds of interest.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector set to 270 nm, which is an optimal wavelength for several major tanshinones.

-

Quantification: Calculate concentrations based on the peak area of authentic standards (e.g., cryptotanshinone, tanshinone I, tanshinone IIA) run at known concentrations to generate a standard curve.

-

Visualizations: Pathways and Workflows

Biosynthetic Pathway

Caption: The core biosynthetic pathway from GGPP to tanshinones via this compound.

Regulatory Pathway

References

- 1. CYP76AH1 catalyzes turnover of this compound in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted mutagenesis in the medicinal plant Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl jasmonate induction of tanshinone biosynthesis in Salvia miltiorrhiza hairy roots is mediated by JASMONATE ZIM-DOMAIN repressor proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

Miltiradiene: A Technical Guide to its Chemical Structure, Properties, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miltiradiene is a pivotal intermediate in the biosynthesis of a wide array of pharmacologically significant abietane-type diterpenoids, including the tanshinones, carnosic acid, and triptolide.[1][2] As a key precursor, the study of this compound is crucial for the metabolic engineering and synthetic biology approaches aimed at the large-scale production of these valuable natural products. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biosynthetic pathway of this compound. Detailed experimental protocols for its production, extraction, and analysis are also presented to facilitate further research and development.

Chemical Structure and Identifiers

This compound is a tricyclic diterpene with the chemical formula C₂₀H₃₂.[1] It is classified as an abietadiene, characterized by two double bonds located at positions 8 and 12 of the abietane (B96969) skeleton.[1][3] The systematic IUPAC name for this compound is (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-1,4,5,6,7,8a,9,10-octahydrophenanthrene.[1]

| Identifier | Value |

| IUPAC Name | (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-1,4,5,6,7,8a,9,10-octahydrophenanthrene[1] |

| Chemical Formula | C₂₀H₃₂[1] |

| Molecular Weight | 272.5 g/mol [1] |

| CAS Number | 868784-51-4[3] |

| PubChem CID | 20837867[1] |

| ChEBI ID | CHEBI:65037[3] |

| SMILES | CC(C)C1=CCC2=C(C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C[1] |

| InChIKey | BGVUIJDZTQIJIO-AZUAARDMSA-N[1] |

Physicochemical and Spectroscopic Properties

Comprehensive experimental data on the physical properties of isolated this compound, such as melting and boiling points, are not extensively reported in the literature, likely due to its primary role as a biosynthetic intermediate. However, its spectroscopic properties have been characterized.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value / Description |

| Molecular Formula | C₂₀H₃₂[1] |

| Exact Mass | 272.2504 g/mol [1] |

| Appearance | Not widely reported; expected to be a colorless oil or solid. |

| Solubility | Soluble in nonpolar organic solvents like hexane (B92381).[4] |

| ¹H and ¹³C NMR | Specific chemical shift data is not readily available in tabulated form. Analysis is typically performed by comparison to known spectra and standards.[5] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 272. The mass spectrum shows characteristic fragmentation patterns for abietane diterpenes.[4][6] |

| Infrared (IR) Spectroscopy | Data not readily available in the literature. |

Biosynthesis and Biological Significance

This compound itself is not known to possess significant pharmacological activity. Its importance lies in its role as the central precursor to a variety of bioactive diterpenoids.[2][7] The biosynthesis of this compound is a two-step cyclization process starting from the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP).[5][7]

This pathway is catalyzed by two classes of diterpene synthases (diTPSs):

-

Class II diTPS (CPS): A copalyl diphosphate synthase initiates the cyclization of the linear GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[7]

-

Class I diTPS (KSL): A kaurene synthase-like enzyme then catalyzes the further cyclization and rearrangement of (+)-CPP to yield the tricyclic this compound.[7]

In some organisms, such as the lycophyte Selaginella moellendorffii, these two catalytic functions are present in a single bifunctional enzyme.[5] In medicinal plants like Salvia miltiorrhiza, the enzymes are monofunctional and encoded by separate genes.[7]

Experimental Protocols

The heterologous production of this compound in microbial hosts like Saccharomyces cerevisiae is a common strategy for its synthesis and for pathway elucidation studies.

Heterologous Production of this compound in S. cerevisiae

This protocol is a generalized representation based on methodologies for engineering yeast to produce this compound.

1. Strain and Plasmid Construction:

- Select a suitable S. cerevisiae host strain (e.g., BY4741).

- Obtain or synthesize codon-optimized genes for a Class II CPS and a Class I KSL (e.g., from Salvia miltiorrhiza).

- Clone the CPS and KSL genes into yeast expression vectors under the control of strong promoters (e.g., GAL1 or TEF1).

- To enhance precursor supply, co-express key enzymes of the mevalonate (B85504) (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1) and a GGPP synthase (GGPPS).[8][9]

- Transform the constructed plasmids into the yeast host strain using the lithium acetate/polyethylene glycol method.

2. Fermentation:

- Inoculate a single colony of the engineered yeast into 5 mL of appropriate selective medium and grow overnight at 30°C with shaking.

- Use this starter culture to inoculate a larger volume of fermentation medium (e.g., YPD) in a shake flask or bioreactor.[4]

- For inducible promoters, add the inducing agent (e.g., galactose) at the appropriate time.

- To capture the volatile this compound, a two-phase fermentation can be employed by adding an organic solvent overlay (e.g., dodecane) to the culture.[10]

- Continue fermentation for 72-96 hours at 30°C.[10]

3. Extraction:

- If a solvent overlay is used, separate the organic layer containing this compound.

- If no overlay is used, pellet the yeast cells by centrifugation.

- Extract the cell pellet and/or the culture medium with a nonpolar solvent like hexane or ethyl acetate.[4]

- Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

- Dissolve the crude extract in a suitable volatile solvent (e.g., hexane) to an approximate concentration of 10 µg/mL.[11]

- If necessary, centrifuge the sample to remove any particulate matter.

- Transfer the clear supernatant to a GC vial.

2. GC-MS Parameters:

- GC System: Agilent 7890A or similar.

- Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.[4]

- Carrier Gas: Helium.[4]

- Injector Temperature: 250°C.

- Injection Mode: Splitless.[11]

- Oven Temperature Program: Initial temperature of 50°C for 2 min, ramp at 40°C/min to 170°C, then ramp at 20°C/min to 240°C, and finally ramp at 40°C/min to 300°C, hold for 1 min.[4]

- MS System: Agilent 5975C or similar.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-500.

3. Data Analysis:

- Identify the this compound peak by its retention time and by comparing its mass spectrum with a known standard or library data (e.g., NIST Mass Spectral Library).[6] The molecular ion peak will be at m/z 272.

Conclusion

This compound stands as a critical juncture in the biosynthesis of numerous high-value diterpenoids. Understanding its chemical properties and the enzymatic pathways that produce it is essential for leveraging synthetic biology to create sustainable and scalable sources for these complex molecules. While detailed data on some of its physical properties remain to be fully elucidated, the methodologies for its production and analysis are well-established, providing a solid foundation for future research in metabolic engineering and natural product synthesis.

References

- 1. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CYP76AH1 catalyzes turnover of this compound in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana [mdpi.com]

- 5. Enzymatic (13)C labeling and multidimensional NMR analysis of this compound synthesized by bifunctional diterpene cyclase in Selaginella moellendorffii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural and mechanistic insights into the precise product synthesis by a bifunctional this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abietane Diterpenes of the Genus Plectranthus sensu lato - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uoguelph.ca [uoguelph.ca]

Miltiradiene as a Precursor for Abietane-Type Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abietane-type diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for drug discovery and development. Miltiradiene, a tricyclic diterpene, serves as a crucial precursor in the biosynthesis of many of these valuable compounds, including the pharmacologically active tanshinones found in Salvia miltiorrhiza. This technical guide provides an in-depth overview of the biosynthesis of abietane-type diterpenoids from this compound, focusing on the enzymatic transformations and metabolic engineering strategies for their production. Detailed experimental protocols for key assays and quantitative data from various studies are presented to facilitate further research and development in this field.

The Biosynthetic Pathway of Abietane-Type Diterpenoids from this compound

The biosynthesis of abietane-type diterpenoids commences with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). A two-step cyclization process, catalyzed by Class II and Class I diterpene synthases, leads to the formation of the pivotal intermediate, this compound.[1][2][3] Subsequent modifications, primarily driven by cytochrome P450 monooxygenases (CYPs), introduce functional groups and aromaticity to the this compound scaffold, giving rise to the vast diversity of abietane (B96969) diterpenoids.[2][4]

The initial cyclization of GGPP is catalyzed by a copalyl diphosphate synthase (CPS), a Class II diterpene synthase, which protonates the terminal olefin of GGPP and initiates a cascade of cyclizations to produce (+)-copalyl diphosphate ((+)-CPP).[1][5] The second step is mediated by a this compound synthase, a Class I diterpene synthase from the kaurene synthase-like (KSL) family, which catalyzes the ionization of the diphosphate group from (+)-CPP and a subsequent rearrangement to form the characteristic tricyclic structure of this compound.[1][5]

Following its synthesis, this compound undergoes a series of oxidative modifications. A key enzyme in this process is CYP76AH1, a cytochrome P450 monooxygenase that has been shown to catalyze the conversion of this compound to ferruginol (B158077), an important aromatic abietane diterpenoid.[2][4][6][7] This transformation involves a unique four-electron oxidation cascade.[6][7] Further downstream modifications by other CYPs and tailoring enzymes lead to the biosynthesis of a wide array of abietane-type diterpenoids, including the complex tanshinones.[8]

Quantitative Data on this compound and Abietane Diterpenoid Production

The heterologous production of this compound and its derivatives has been successfully achieved in various microbial hosts, including Saccharomyces cerevisiae and Escherichia coli. Metabolic engineering strategies, such as the overexpression of key enzymes in the upstream mevalonate (B85504) (MVA) pathway and the optimization of diterpene synthase and CYP expression, have significantly improved production titers. The following tables summarize the quantitative data from several key studies.

Table 1: Heterologous Production of this compound

| Host Organism | Key Genes Expressed | Cultivation Method | This compound Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | SmCPS, SmKSL | Shake Flask | 4.2 | [9] |

| Saccharomyces cerevisiae | SmCPS, SmKSL, tHMG1, UPC2.1, ERG20-BTS1, SaGGPS | Fed-batch Fermentation | 488 | [9] |

| Saccharomyces cerevisiae | CfTPS1, SmKSL1 | Shake Flask | 550.7 | [1] |

| Saccharomyces cerevisiae | CfTPS1, SmKSL1 | 5-L Bioreactor | 3500 | [1] |

| Saccharomyces cerevisiae | IrCPS1, IrKSL1 | Shake Flask | 297.8 | [10] |

| Saccharomyces cerevisiae | Engineered IrCPS1 and IrKSL1 | 5-L Bioreactor | 6400 | [10] |

| Corynebacterium glutamicum | SmCPS, SmKSL | Shake Flask | 237.46 (ferruginol equivalent) | [2] |

Table 2: Heterologous Production of Ferruginol from this compound

| Host Organism | Key Genes Expressed | Cultivation Method | Ferruginol Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | SmCPS, SmKSL, CYP76AH1, AtCPR1 | Shake Flask | 10.5 | [4][6] |

| Saccharomyces cerevisiae | SmCPS, SmKSL, CYP76AH1 | Shake Flask | 0.97 | [11] |

| Corynebacterium glutamicum | SmCPS, SmKSL, CYP76AH1, CPR1 | Shake Flask | 107.34 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound and its conversion to abietane-type diterpenoids.

Heterologous Expression of Diterpene Synthases in Saccharomyces cerevisiae

This protocol describes the general procedure for expressing this compound biosynthesis genes in yeast.

Materials:

-

S. cerevisiae strain (e.g., BY4741)

-

Yeast expression vectors (e.g., pESC series)

-

Restriction enzymes

-

T4 DNA ligase

-

Competent E. coli cells (for plasmid propagation)

-

Yeast transformation kit (e.g., lithium acetate (B1210297) method)

-

Synthetic defined (SD) medium with appropriate drop-out supplements

-

YPD medium (Yeast extract, Peptone, Dextrose)

Procedure:

-

Gene Cloning:

-

Amplify the coding sequences of the desired CPS and KSL genes from cDNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR products and the yeast expression vector(s) with the corresponding restriction enzymes.

-

Ligate the digested gene fragments into the vector(s) using T4 DNA ligase.

-

Transform the ligation mixture into competent E. coli cells for plasmid amplification and selection.

-

Verify the correct insertion by colony PCR and Sanger sequencing.

-

-

Yeast Transformation:

-

Transform the constructed plasmids into the desired S. cerevisiae strain using a standard yeast transformation protocol (e.g., lithium acetate/polyethylene glycol method).

-

Plate the transformed cells on SD medium lacking the appropriate auxotrophic marker(s) to select for successful transformants.

-

Incubate the plates at 30°C for 2-3 days until colonies appear.

-

-

Protein Expression and this compound Production:

-

Inoculate a single colony of the recombinant yeast into 5 mL of selective SD medium and grow overnight at 30°C with shaking.

-

Use the overnight culture to inoculate a larger volume of YPD medium (or other suitable production medium) to an initial OD600 of ~0.1.

-

If using an inducible promoter (e.g., GAL1), add the inducer (e.g., galactose) to the culture when the OD600 reaches 0.6-0.8.

-

Continue to culture for 48-72 hours at a suitable temperature (e.g., 20-30°C).

-

Harvest the culture for product analysis.

-

In Vitro Assay of CYP76AH1 Activity

This protocol details the procedure for assaying the enzymatic activity of CYP76AH1 using microsomes prepared from recombinant yeast.[4]

Materials:

-

Recombinant S. cerevisiae expressing CYP76AH1 and a cytochrome P450 reductase (CPR).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol).

-

Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% (v/v) glycerol).

-

Glass beads (425-600 µm).

-

NADPH.

-

This compound substrate.

-

Ethyl acetate.

-

GC-MS for analysis.

Procedure:

-

Microsome Preparation:

-

Grow the recombinant yeast culture to the desired cell density and harvest the cells by centrifugation.

-

Wash the cell pellet with sterile water.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by vortexing with glass beads in short bursts, with cooling on ice between bursts.

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris and unlysed cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in storage buffer and determine the protein concentration. Store at -80°C.

-

-

Enzymatic Assay:

-

Prepare a reaction mixture containing the microsomal preparation, NADPH, and reaction buffer (e.g., 90 mM Tris-HCl pH 7.5) in a microcentrifuge tube.

-

Initiate the reaction by adding the this compound substrate (dissolved in a suitable solvent like DMSO).

-

Incubate the reaction at a suitable temperature (e.g., 28°C) with shaking for a defined period (e.g., 1-3 hours).

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously to extract the products.

-

Centrifuge to separate the phases and carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent under a stream of nitrogen and redissolve the residue in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

-

Quantification of this compound and Ferruginol by GC-MS

This protocol provides a general method for the analysis and quantification of this compound and ferruginol from culture extracts.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A suitable capillary column (e.g., HP-5MS).

-

Helium carrier gas.

-

Standards of this compound and ferruginol.

-

Internal standard (e.g., 1-eicosene).

-

Hexane (B92381) or other suitable solvent.

Procedure:

-

Sample Preparation:

-

Extract the yeast culture or in vitro reaction mixture with an organic solvent (e.g., ethyl acetate or hexane).

-

Dry the organic extract (e.g., over anhydrous sodium sulfate) and concentrate it under reduced pressure or a stream of nitrogen.

-

Reconstitute the residue in a known volume of hexane containing a known concentration of an internal standard.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

-

Use a suitable temperature program for the GC oven to separate the compounds of interest. For example, start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).

-

Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

Identify this compound and ferruginol by comparing their retention times and mass spectra with those of authentic standards.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of standard solutions of known concentrations of this compound and ferruginol with the internal standard.

-

Calculate the concentration of the analytes in the samples by comparing the peak area ratios of the analytes to the internal standard with the calibration curve.

-

Conclusion and Future Perspectives

This compound stands as a critical branching point in the biosynthesis of a vast array of medicinally important abietane-type diterpenoids. The elucidation of the enzymes responsible for its formation and subsequent modification has paved the way for the heterologous production of these valuable compounds in microbial systems. The data and protocols presented in this guide highlight the significant progress made in this field, with engineered microbes now capable of producing gram-per-liter quantities of this compound.

Future research will likely focus on several key areas:

-

Discovery and characterization of novel downstream CYPs and other tailoring enzymes to expand the repertoire of abietane diterpenoids that can be produced biosynthetically.

-

Protein engineering of diterpene synthases and CYPs to improve their catalytic efficiency, substrate specificity, and product selectivity.

-

Further optimization of microbial chassis through systems metabolic engineering and synthetic biology approaches to enhance precursor supply and overall productivity.

-

Development of robust and scalable fermentation and downstream processing methods to enable the cost-effective industrial production of these compounds.

Continued advancements in these areas will undoubtedly unlock the full potential of this compound as a precursor for the sustainable and efficient production of a diverse range of high-value abietane-type diterpenoids for pharmaceutical and other applications.

References

- 1. CYP76AH1 catalyzes turnover of this compound in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Engineering yeast for the production of plant terpenoids using synthetic biology approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00005B [pubs.rsc.org]

- 4. Microsome preparation [protocols.io]

- 5. Frontiers | Heterologous Biosynthesis of the Fungal Sesquiterpene Trichodermol in Saccharomyces cerevisiae [frontiersin.org]

- 6. Crystal structure of CYP76AH1 in 4-PI-bound state from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Heterologous Biosynthesis of Terpenoids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Virtuoso: A Technical Guide to the Activities of Miltiradiene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miltiradiene, a central abietane (B96969) diterpene, serves as a crucial biosynthetic precursor to a wide array of pharmacologically significant natural products, including the renowned tanshinones and the potent triptolide. While much of the scientific focus has been on these downstream derivatives, this compound itself and its immediate synthetic analogs are emerging as molecules of considerable interest, exhibiting a spectrum of biological activities. This technical guide provides an in-depth exploration of the current understanding of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

This compound and its derivatives have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its key derivative, ferruginol (B158077), has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration required to inhibit 50% of cell viability, are summarized in Table 1.

| Compound/Derivative | Cancer Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| Ferruginol | SUM149 | Triple-Negative Breast Cancer | CellTiter-Glo® | 1.3 - 13 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | CellTiter-Glo® | 1.3 - 13 | [1] | |

| MCF-7 | Breast Adenocarcinoma | CellTiter-Glo® | 1.3 - 13 | [1] | |

| A549 | Non-Small Cell Lung Cancer | MTT | 33.0 | [2] | |

| CL1-5 | Non-Small Cell Lung Cancer | MTT | 39.3 | [2] | |

| SK-MEL-28 | Malignant Melanoma | SRB | 47.5 | [2][3] | |

| AGS | Gastric Adenocarcinoma | Neutral Red Uptake | 24 | [4] | |

| MRC-5 | Normal Lung Fibroblast | Neutral Red Uptake | 26 | [4] | |

| 18-Aminoferruginol | SK-MEL-28 | Malignant Melanoma | SRB | 9.8 | [3] |

| Miltirone | HCC827 | Cisplatin-Resistant Lung Cancer | MTT | Data not specified | [5] |

| A549 | Cisplatin-Resistant Lung Cancer | MTT | Data not specified | [5] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis. This programmed cell death is orchestrated by a complex network of signaling pathways.

Apoptosis Induction: Studies on miltirone, a derivative of this compound, have shown that it can induce apoptosis in cisplatin-resistant lung cancer cells.[5] This process involves the activation of initiator caspases (e.g., caspase-8) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and ultimately cell death.[5] The intrinsic mitochondrial pathway is also implicated, with changes in the expression of Bcl-2 family proteins, such as an increase in the pro-apoptotic protein Bax.[5] Furthermore, the tumor suppressor protein p53 appears to play a crucial role in mediating these apoptotic effects.[5]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. This compound and its derivatives have shown potential in modulating inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound/Derivative | Cell Line | Stimulant | Assay | IC50 (µM) | Reference |

| Ferruginol | AGS cells | - | Prostaglandin E2 production | - | [4] |

| Human Erythrocytes | - | Lipid Peroxidation | 1.4 | [4] |

Note: Specific IC50 values for NO inhibition by this compound were not found in the reviewed literature. The data for ferruginol indicates its potential in modulating inflammatory pathways.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the accumulation of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of many natural products, including diterpenes, are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB and MAPK Pathways: LPS stimulation of macrophages activates these pathways, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. This compound and its derivatives may exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these cascades, such as IκBα (in the NF-κB pathway) and p38, JNK, and ERK (in the MAPK pathway). This inhibition would prevent the nuclear translocation of NF-κB and the activation of other transcription factors, thereby reducing the expression of pro-inflammatory mediators.

Antimicrobial Activity

Abietane diterpenes, the class of compounds to which this compound belongs, have been reported to possess antibacterial properties. This suggests that this compound and its derivatives could be potential candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Abietic Acid Derivative 10 | Staphylococcus aureus ATCC 25923 | 60 | [1] |

| Methicillin-resistant S. aureus (MRSA) | 8 | [1] | |

| Staphylococcus epidermidis | 8 | [1] | |

| Dehydroabietic Acid Derivative 17p | Staphylococcus aureus | 1.9 | [2] |

| Bacillus subtilis | 1.9 | [2] | |

| Escherichia coli | 3.9 - 7.8 | [2] | |

| 6-hydroxysalvinolone | Staphylococcus aureus | 2.5 | [3] |

| Methicillin-resistant S. aureus (MRSA) | 2.5 | [3] |

Note: Specific MIC values for this compound were not found in the reviewed literature. The data for related abietane diterpenes suggest potential activity, particularly against Gram-positive bacteria.

Experimental Protocol: Broth Microdilution Assay

Principle: This method determines the MIC of a compound by testing its ability to inhibit the growth of bacteria in a liquid nutrient medium.

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of this compound or its derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with diverse biological activities. The available data, particularly for its derivative ferruginol, highlight their potential as anticancer and anti-inflammatory agents. While the antimicrobial activity is less explored, the data from related abietane diterpenes is encouraging.

Future research should focus on a more comprehensive evaluation of this compound itself to establish its specific quantitative bioactivities. The synthesis of a broader range of this compound derivatives and their systematic screening will be crucial for establishing structure-activity relationships and identifying lead compounds with enhanced potency and selectivity. Furthermore, in-depth mechanistic studies are required to fully elucidate the signaling pathways modulated by this compound and its derivatives, which will be instrumental in advancing their development as potential therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. preprints.org [preprints.org]

- 4. Gastroprotective and ulcer healing effect of ferruginol in mice and rats: assessment of its mechanism of action using in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Miltirone-induced apoptosis in cisplatin-resistant lung cancer cells through upregulation of p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying Novel Enzymes in the Miltiradiene Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miltiradiene is the direct biosynthetic precursor to the pharmacologically significant tanshinones, a class of abietane-type diterpenoids isolated from the medicinal plant Salvia miltiorrhiza. The elucidation and engineering of the this compound biosynthetic pathway are paramount for the sustainable production of these valuable compounds. This technical guide provides an in-depth overview of the enzymes involved in the this compound pathway, with a focus on the identification and characterization of novel enzymes. We present detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this endeavor.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The pathway involves two key classes of enzymes: diterpene synthases and cytochrome P450 monooxygenases.

1.1. Core Diterpene Synthases: CPS and KSL

The initial cyclization of GGPP to form the characteristic tricyclic skeleton of this compound is catalyzed by a pair of diterpene synthases:

-

Copalyl Diphosphate Synthase (CPS): This class II diterpene synthase initiates the cyclization of the linear GGPP molecule to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[1] In Salvia miltiorrhiza, SmCPS1 is a key enzyme in this step.[2][3]

-

Kaurene Synthase-Like (KSL): This class I diterpene synthase catalyzes the subsequent cyclization and rearrangement of (+)-CPP to produce this compound.[1] SmKSL1 is the primary KSL involved in this compound synthesis in S. miltiorrhiza.[2][3]

In some organisms, such as the lycophyte Selaginella moellendorffii, a single bifunctional diterpene synthase (SmMDS) can catalyze both of these reactions.[1][4][5]

1.2. Downstream Modification by Cytochrome P450s (CYPs)

Following its synthesis, this compound undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to produce the diverse array of tanshinones.[6][7][8][9] These enzymes are crucial for the bioactivity of the final compounds. The identification of novel CYPs that can introduce different functional groups onto the this compound scaffold is a significant area of research for generating novel tanshinone analogues. Members of the CYP76AH subfamily, for instance, are known to be involved in tanshinone biosynthesis.[10]

Experimental Protocols for Identifying Novel Enzymes

The identification of novel enzymes in the this compound pathway typically involves a combination of bioinformatics, molecular biology, and analytical chemistry techniques.

2.1. Gene Identification and Cloning

-

Transcriptome Sequencing: Perform RNA sequencing (RNA-Seq) on tissues of S. miltiorrhiza that are actively producing tanshinones (e.g., roots).[11][12]

-

Bioinformatic Analysis: Assemble the transcriptome and identify candidate CPS, KSL, and CYP genes based on sequence homology to known terpene synthases and P450s from other species.[11][12]

-

Gene Cloning: Amplify the full-length open reading frames (ORFs) of candidate genes from cDNA using PCR.

2.2. Heterologous Expression and Protein Purification

-

Vector Construction: Clone the amplified ORFs into an appropriate expression vector (e.g., pET vectors for E. coli or pESC vectors for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism. E. coli is commonly used for the expression of diterpene synthases, while yeast (Saccharomyces cerevisiae) is often preferred for cytochrome P450s as it is a eukaryote and contains the necessary membrane infrastructure.

-

Protein Purification: If in vitro assays are to be performed, purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2.3. In Vitro and In Vivo Enzyme Assays

-

In Vitro Assays (for Diterpene Synthases):

-

Prepare a reaction mixture containing the purified enzyme, the substrate (GGPP for CPS, (+)-CPP for KSL), and necessary cofactors (e.g., MgCl₂).

-

Incubate the reaction at an optimal temperature (typically 30°C) for a defined period.

-

Terminate the reaction and extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

In Vivo Assays (for CYPs in Yeast):

-

Co-express the candidate CYP gene with the genes for this compound production (SmCPS1 and SmKSL1) in yeast.

-

Culture the engineered yeast strain.

-

Extract the metabolites from the yeast culture.

-

Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify hydroxylated or otherwise modified this compound derivatives.[9][13][14][15]

-

Quantitative Data

The following tables summarize key quantitative data related to the this compound pathway.

Table 1: Kinetic Parameters of Key Diterpene Synthases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |

|---|---|---|---|---|---|

| SmCPS1 | GGPP | 1.2 ± 0.2 | 0.045 ± 0.002 | Salvia miltiorrhiza | --INVALID-LINK-- |

| SmKSL1 | (+)-CPP | 0.8 ± 0.1 | 0.031 ± 0.001 | Salvia miltiorrhiza | --INVALID-LINK-- |

Table 2: this compound and Tanshinone Production in Engineered Yeast

| Engineered Strain | Key Genes Expressed | This compound Titer (mg/L) | Tanshinone IIA Titer (mg/L) | Reference |

|---|---|---|---|---|

| Yeast Strain 1 | SmCPS1, SmKSL1 | 365 | - | --INVALID-LINK-- |

| Yeast Strain 2 | SmCPS1, SmKSL1, CYP76AH1 | - | 5.8 | --INVALID-LINK-- |

Visualizing the Pathway and Workflows

Diagram 1: this compound Biosynthesis Pathway

Caption: The core enzymatic steps in the biosynthesis of this compound and its conversion to tanshinones.

Diagram 2: Experimental Workflow for Novel Enzyme Identification

Caption: A generalized workflow for the identification and characterization of novel enzymes in the this compound pathway.

Conclusion

The identification of novel enzymes in the this compound pathway holds significant potential for the metabolic engineering of high-value tanshinones and the generation of novel derivatives with improved therapeutic properties. The integration of transcriptomics, molecular cloning, heterologous expression, and detailed biochemical characterization provides a robust framework for discovering and functionalizing new CPS, KSL, and cytochrome P450 enzymes. This guide provides the foundational knowledge and experimental outlines to empower researchers in this exciting field of natural product biosynthesis.

References

- 1. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 6. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. UFLC-MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Computational Identification and Systematic Classification of Novel Cytochrome P450 Genes in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational Identification and Systematic Classification of Novel Cytochrome P450 Genes in Salvia miltiorrhiza | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. peerj.com [peerj.com]

- 15. Simultaneous Determination of Four Tanshinones by UPLC-TQ/MS and Their Pharmacokinetic Application after Administration of Single Ethanol Extract of Danshen Combined with Water Extract in Normal and Adenine-Induced Chronic Renal Failure Rats - PMC [pmc.ncbi.nlm.nih.gov]

Miltiradiene's function in plant defense mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Miltiradiene, a central intermediate in the biosynthesis of a diverse array of bioactive abietane-type diterpenoids, plays a pivotal role in the chemical defense strategies of various plants, notably within the Lamiaceae family. As the precursor to pharmacologically significant compounds such as tanshinones and carnosic acid, the study of this compound's own function in plant defense mechanisms is crucial for understanding plant-pathogen and plant-herbivore interactions. This technical guide provides a comprehensive overview of this compound's role in plant defense, its biosynthesis, the signaling pathways it influences, and the experimental methodologies used to elucidate its function. The antimicrobial and insecticidal properties of closely related abietane (B96969) diterpenes strongly suggest a direct defensive role for this compound itself, positioning it as a key phytoalexin. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack, forming a critical component of induced resistance.

This compound Biosynthesis

This compound is synthesized from the universal diterpenoid precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP), through a two-step cyclization process catalyzed by diterpene synthases (diTPSs).[1][2] In some plants, such as Salvia miltiorrhiza, this involves two separate monofunctional enzymes: a class II diTPS, (+)-copalyl diphosphate synthase (CPS), and a class I diTPS, this compound synthase (KSL). Other organisms, like Selaginella moellendorffii, utilize a single bifunctional diTPS that performs both catalytic steps.[2] The biosynthesis is typically localized in the plastids.[3]

The production of this compound and its derivatives is often induced by external stimuli, particularly elicitors associated with pathogens and herbivores. Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules in plants that mediate defense responses, and have been shown to induce the expression of terpene synthase genes, leading to the accumulation of defense-related terpenoids.[4][5] Similarly, chitin, a component of fungal cell walls, can act as an elicitor to stimulate diterpene biosynthesis.[6]

Figure 1: this compound Biosynthesis Pathway.

Function in Plant Defense

While direct studies on the antimicrobial and insecticidal properties of this compound are limited, a substantial body of evidence from structurally related abietane diterpenes points towards a significant role for this compound in plant defense.

Antimicrobial Activity

Abietane diterpenoids exhibit a broad spectrum of antimicrobial activities against both bacteria and fungi.[1][7] The antimicrobial efficacy is influenced by the specific substitutions on the abietane skeleton and the overall lipophilicity of the compound.[1] This suggests that this compound, as the foundational abietane diterpene, likely possesses intrinsic antimicrobial properties that contribute to a plant's defense against pathogenic microbes.

Table 1: Antimicrobial Activity of Selected Abietane Diterpenoids

| Compound | Microorganism | Activity | MIC (μg/mL) | Reference |

| Dehydroabietic acid derivative | Staphylococcus aureus (MRSA) | Antibacterial | 8 | [2] |

| Abietane diterpenoid | Staphylococcus warneri | Antibacterial | 5 | [7] |

| Abietane diterpenoid | Micrococcus luteus | Antibacterial | 5 | [7] |

| ent-abietane diterpenoid | Gram-positive bacteria | Antibacterial | <50 | |

| Abietane diterpenoid | Cutibacterium acnes | Antibacterial | 3.13 - 6.25 | [7] |

| ent-abietane diterpenoid | Mycobacterium tuberculosis | Antibacterial | 1.5 | [7] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Insecticidal and Antifeedant Activity

Diterpenes, including those with an abietane structure, have been identified as potent insecticidal and antifeedant agents. This activity is a crucial defense mechanism against herbivorous insects. The production of these compounds can deter feeding, reduce insect growth and survival, and in some cases, act as a direct toxin. While specific data for this compound is not available, the documented antitermitic activities of other abietane-type diterpenes suggest a similar protective function.

This compound and Defense Signaling

Beyond direct defense, there is emerging evidence that diterpenes can act as signaling molecules in plant defense pathways. Labdane-type diterpenes, which are structurally related to this compound, have been shown to activate mitogen-activated protein kinases (MAPKs) like WIPK and SIPK in tobacco, leading to the expression of defense-related genes and enhanced resistance to viral pathogens.[1][2] This suggests that this compound or its derivatives could function as endogenous signals that amplify the plant's defense response. The biosynthesis of defense-related diterpenes is often triggered by the jasmonate signaling pathway, creating a feedback loop that can potentiate the defense response.

Figure 2: this compound's role in plant defense signaling.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's function in plant defense. Below are generalized protocols for key experiments.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of this compound Stock Solution:

-

Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

2. Inoculum Preparation:

-

Culture the test bacterium or fungus in an appropriate liquid medium overnight at its optimal growth temperature.

-

Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) using fresh broth.

3. Assay Setup:

-

In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the growth medium.

-

Add the standardized microbial inoculum to each well.

-

Include positive controls (inoculum without this compound) and negative controls (medium only).

4. Incubation and Analysis:

-

Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

Determine the MIC by visually assessing the lowest concentration of this compound that inhibits visible microbial growth. This can be confirmed by measuring the optical density at 600 nm.

Figure 3: Workflow for antimicrobial susceptibility testing.

Protocol 2: Insecticidal Activity Assay (Leaf Disc Bioassay)

This assay assesses the antifeedant or toxic effects of a compound on a target insect.

1. Preparation of Treatment Solution:

-

Dissolve purified this compound in a suitable solvent and prepare a series of concentrations.

2. Leaf Disc Preparation:

-

Cut uniform discs from the leaves of the insect's host plant.

3. Treatment Application:

-

Evenly apply the this compound solutions to the surface of the leaf discs.

-

For the control group, apply only the solvent.

-

Allow the solvent to evaporate completely.

4. Bioassay:

-

Place a treated leaf disc in a petri dish with a moistened filter paper.

-

Introduce a known number of test insects (e.g., larvae) into each petri dish.

-

Seal the petri dishes and maintain them under controlled environmental conditions (temperature, humidity, light).

5. Data Collection:

-

After a set period (e.g., 24, 48, 72 hours), record insect mortality.

-

For antifeedant assays, the area of the leaf disc consumed can be measured.

-

Calculate the LC50 (lethal concentration for 50% of the population) or feeding deterrence index.

Conclusion

This compound stands as a critical juncture in the biosynthesis of numerous defense-related diterpenoids. While direct experimental evidence for its own antimicrobial and insecticidal activities is an area ripe for further investigation, the wealth of data from structurally similar abietane diterpenes provides a strong foundation for its role as a phytoalexin. The induction of its biosynthesis by biotic stress signals further cements its position within the intricate network of plant defense mechanisms. A deeper understanding of this compound's functions and the signaling pathways it governs will not only advance our knowledge of plant-environment interactions but also holds potential for the development of novel pharmaceuticals and crop protection strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A diterpene as an endogenous signal for the activation of defense responses to infection with tobacco mosaic virus and wounding in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. woah.org [woah.org]

- 4. phcog.com [phcog.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abietane diterpenoids and their biological activities from Premna herbacea Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of miltiradiene synthesis

An In-depth Technical Guide to the Stereochemistry of Miltiradiene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tricyclic abietane-type diterpene that serves as the crucial biosynthetic precursor to a wide array of pharmacologically significant natural products, including the tanshinones from Salvia miltiorrhiza (Danshen) and the potent anticancer agent triptolide.[1][2][3] The complex, stereochemically rich structure of this compound presents significant challenges and opportunities in both its biological and chemical synthesis. Precise control over its multiple stereocenters is paramount for accessing biologically active downstream compounds. This technical guide provides a detailed overview of the stereochemical aspects of this compound synthesis, covering both biosynthetic pathways and strategies for chemical synthesis of the core abietane (B96969) skeleton.

Stereochemistry in the Biosynthesis of this compound

The biosynthesis of this compound is a remarkable enzymatic process that constructs the complex tricyclic framework with absolute stereocontrol. The pathway begins with the universal C20 isoprenoid precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP).

The Core Biosynthetic Pathway

The conversion of the linear GGPP to the intricate structure of this compound is typically catalyzed by a two-step enzymatic sequence involving two distinct classes of diterpene synthases (diTPS).[3][4]

-

Step 1: Protonation-initiated Cyclization: A Class II diTPS, a (+)-copalyl diphosphate synthase (CPS), catalyzes the initial cyclization of GGPP. This reaction is initiated by protonation of the terminal olefin, leading to a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This step establishes the critical trans-decalin ring fusion stereochemistry.

-